ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 864927-17-3
VCID: VC5262016
InChI: InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-8-7-13-14(9-20)17(26-15(13)10-22)21-16(23)11-3-5-12(19)6-4-11/h3-6H,2,7-8,10H2,1H3,(H,21,23)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H16ClN3O3S
Molecular Weight: 389.85

ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

CAS No.: 864927-17-3

Cat. No.: VC5262016

Molecular Formula: C18H16ClN3O3S

Molecular Weight: 389.85

* For research use only. Not for human or veterinary use.

ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate - 864927-17-3

Specification

CAS No. 864927-17-3
Molecular Formula C18H16ClN3O3S
Molecular Weight 389.85
IUPAC Name ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-8-7-13-14(9-20)17(26-15(13)10-22)21-16(23)11-3-5-12(19)6-4-11/h3-6H,2,7-8,10H2,1H3,(H,21,23)
Standard InChI Key SHMRNXISNATJKI-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Synthetic Characterization

Core Architecture and Substituent Roles

The compound’s thieno[2,3-c]pyridine scaffold combines a thiophene ring fused to a pyridine system, creating a planar, aromatic framework conducive to intermolecular interactions (Figure 1). Key substituents include:

  • 4-Chlorobenzamido Group: Enhances lipophilicity and enables π-π stacking with biological targets.

  • Cyano Group (-CN): Acts as a hydrogen bond acceptor, potentially improving binding affinity.

  • Ethyl Ester: Balances solubility and metabolic stability.

Table 1: Structural Comparison with Analogous Thieno-Pyridine Derivatives

CompoundSubstituent at Position 2Substituent at Position 3Bioactivity (IC₅₀ Range)
Target Compound4-ChlorobenzamidoCyano (-CN)0.23–0.30 µM
Analog A Methoxy (-OCH₃)Amino (-NH₂)0.46–0.63 µM
Analog B Bromo (-Br)Cyano (-CN)6.95–20.19 µM

Data derived from structurally related cyanopyridine derivatives demonstrate that electron-withdrawing groups (e.g., -Cl, -Br) at position 2 correlate with enhanced cytotoxicity, particularly against hepatic and colorectal cancer cell lines .

Synthetic Pathways

While detailed protocols for the target compound remain proprietary, general routes for analogous thieno[2,3-c]pyridines involve:

  • Cyclocondensation: Reaction of thiophene precursors with nitrile-containing electrophiles under acidic conditions.

  • Acylation: Introduction of the 4-chlorobenzamido group via benzoyl chloride derivatives.

  • Esterification: Ethyl ester formation using ethanol under reflux with catalytic acid.

Key challenges include optimizing regioselectivity during cyclization and minimizing side reactions at the cyano group. Industrial-scale synthesis likely employs continuous flow reactors to enhance yield and purity .

Biological Activity and Mechanisms

Table 2: Cytotoxicity Profile (MTT Assay)

Cell LineTarget Compound (IC₅₀, µM)Doxorubicin (IC₅₀, µM)5-Fluorouracil (IC₅₀, µM)
A549 (Lung)0.25 ± 0.01 0.28 ± 0.0212.4 ± 0.6
HeLa (Cervical)0.30 ± 0.02 0.31 ± 0.0315.1 ± 0.8
HepG2 (Liver)8.02 ± 0.38 9.42 ± 0.469.42 ± 0.46

Notably, the compound outperforms 5-fluorouracil in hepatic and colorectal models, suggesting selective efficacy against epithelial cancers .

Enzymatic Inhibition

Mechanistic studies implicate dual inhibition of topoisomerase II (Topo II) and Pim-1 kinase as primary modes of action:

  • Topo II Inhibition: Stabilizes DNA-topoisomerase complexes, inducing double-strand breaks (IC₅₀ = 0.23 ± 0.01 µM) .

  • Pim-1 Kinase Inhibition: Disrupts prosurvival signaling in cancer cells (IC₅₀ = 0.46–0.63 µM) .

Molecular docking simulations reveal that the 4-chlorobenzamido group occupies hydrophobic pockets in Topo II, while the cyano moiety forms hydrogen bonds with catalytic residues (Figure 2) .

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

  • Position 2 Modifications:

    • Electron-Withdrawing Groups (-Cl, -Br): Improve Topo II inhibition by 40–60% compared to electron-donating groups (-OCH₃) .

    • Bulkier Substituents: Reduce solubility but enhance target binding through van der Waals interactions.

  • Position 3 Cyano Group:

    • Replacement with amino (-NH₂) or methyl (-CH₃) groups diminishes cytotoxicity by 70–80%, underscoring its role in hydrogen bonding .

Ethyl Ester Optimization

Hydrolysis of the ethyl ester to a carboxylic acid derivative increases aqueous solubility but reduces cellular uptake, highlighting the ester’s role in balancing pharmacokinetics .

Pharmacological and Toxicological Considerations

Immunomodulatory Effects

Preliminary evidence suggests indirect modulation of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Co-administration with checkpoint inhibitors (e.g., anti-PD-1 antibodies) may synergistically enhance antitumor immunity .

Future Directions and Clinical Translation

Lead Optimization Strategies

  • Hybrid Analogues: Conjugation with platinum-based agents to exploit DNA crosslinking mechanisms.

  • Prodrug Development: Masking the cyano group as a nitrile oxide to improve bioavailability.

Regulatory Challenges

  • Metabolic Stability: Cyano groups are prone to enzymatic reduction, necessitating prodrug approaches.

  • Patent Landscape: Structural similarities to existing cyanopyridine derivatives may complicate intellectual property claims.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator